N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
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Description
“N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound with the molecular formula C20H19N3O2S and a molecular weight of 365.45. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, imidazole-containing compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Scientific Research Applications
Antiprotozoal Agents Compounds related to N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide have demonstrated significant antiprotozoal properties. Research by Ismail et al. (2004) synthesized novel diamidines with strong DNA affinities and found impressive in vitro and in vivo activities against protozoal infections like Trypanosoma and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively. This suggests potential applications in developing treatments for these diseases (Ismail et al., 2004).
Synthetic Chemistry Innovations Pan et al. (2010) focused on the synthesis of novel imidazo[1,5-a]pyridine carbenes, demonstrating a novel approach to creating fully substituted furans. This research highlights the versatility of compounds related to this compound in synthetic organic chemistry, particularly in creating complex and valuable molecular structures (Pan et al., 2010).
Antimycobacterial Activity Lv et al. (2017) explored the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, showcasing their considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research underscores the potential of these compounds in addressing challenges in tuberculosis treatment, especially in the context of increasing drug resistance (Lv et al., 2017).
Chemical Transformations Research by Stroganova et al. (2016) delved into the acid-catalyzed transformations of related compounds, leading to the creation of new fused heterocyclic systems. This study highlights the chemical versatility and potential for creating novel molecular structures through targeted transformations (Stroganova et al., 2016).
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-15-19(23-9-3-2-6-18(23)21-15)20(24)22(13-16-8-11-25-14-16)10-7-17-5-4-12-26-17/h2-6,8-9,11-12,14H,7,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGMKNVJODASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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